molecular formula C9H12N2O3 B054386 2-Methoxyethyl 4-pyridinylcarbamate CAS No. 117652-48-9

2-Methoxyethyl 4-pyridinylcarbamate

Cat. No.: B054386
CAS No.: 117652-48-9
M. Wt: 196.2 g/mol
InChI Key: DWWFNUDBJXRGSZ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-pyridinylcarbamate is a carbamate derivative featuring a pyridine ring substituted at the 4-position and a 2-methoxyethyl ester group. Carbamates are renowned for their enzymatic stability and bioactivity, often serving as prodrugs or protease inhibitors. The 2-methoxyethyl group may enhance solubility and metabolic stability compared to bulkier substituents, as seen in oligonucleotide therapeutics like SPINRAZA, where 2'-O-(2-methoxyethyl) modifications improve nuclease resistance .

Properties

CAS No.

117652-48-9

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

2-methoxyethyl N-pyridin-4-ylcarbamate

InChI

InChI=1S/C9H12N2O3/c1-13-6-7-14-9(12)11-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,10,11,12)

InChI Key

DWWFNUDBJXRGSZ-UHFFFAOYSA-N

SMILES

COCCOC(=O)NC1=CC=NC=C1

Canonical SMILES

COCCOC(=O)NC1=CC=NC=C1

Synonyms

Carbamic acid, 4-pyridinyl-, 2-methoxyethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

4-Methoxybenzyl (2-(Pyridin-2-yl)phenyl)carbamate (2d)
  • Structure : Contains a pyridine ring (2-position) linked to a phenyl-carbamate group and a 4-methoxybenzyl ester.
  • Key Differences: Pyridine substitution (2-position vs. 4-position in the target compound) alters electronic properties and binding interactions.
  • Applications : Directed C–H activation studies suggest utility in synthetic chemistry, though biological data are absent .
Organotin(IV) (2-Methoxyethyl) Methyldithiocarbamates
  • Structure : Tin(IV) complexes with dithiocarbamate ligands bearing 2-methoxyethyl groups.
  • Key Differences :
    • Metal coordination (tin) introduces distinct reactivity and toxicity profiles.
    • The dithiocarbamate moiety (N-CS₂⁻) differs from the carbamate (O-CO-NR₂) in electronic and steric properties.
  • Biological Activity : Exhibited potent cytotoxicity against K562 leukemia cells (IC₅₀ < 5.0 μg/cm³) via apoptosis induction .
  • Relevance : Highlights the 2-methoxyethyl group’s role in enhancing cellular uptake and bioactivity, though metal coordination limits direct comparability to organic carbamates .
Methyl (2,2-Dimethoxyethyl)carbamate
  • Structure : A simpler carbamate with a dimethoxyethyl substituent.
  • Lacks the pyridine ring, limiting aromatic interactions in biological systems.
  • Safety Profile : Acute toxicity data (e.g., CAS 71556-07-5) emphasize risks of irritation and systemic toxicity, common in carbamates .

Physicochemical and Pharmacokinetic Properties

Compound Substituents logP (Predicted) Solubility Metabolic Stability Key Applications
2-Methoxyethyl 4-pyridinylcarbamate 4-pyridinyl, 2-methoxyethyl ~1.2 (moderate) Moderate (PEG-like) High (methoxyethyl resists hydrolysis) Drug delivery, enzyme inhibition (inferred)
4-Methoxybenzyl analog (2d) 2-pyridinyl, 4-methoxybenzyl ~2.5 (high) Low Moderate Synthetic intermediates
Organotin(IV) dithiocarbamates Tin(IV), dithiocarbamate ~3.0 (very high) Very low Low (metal-mediated degradation) Anticancer agents
Methyl (2,2-dimethoxyethyl)carbamate Dimethoxyethyl ~0.5 (low) High High Industrial solvents

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